Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative. This compound is notable for its unique structural properties and reactivity, making it a valuable building block in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate typically involves the fluorination of a piperidine derivative followed by esterification.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate involves its reactivity and ability to undergo selective chemical transformations. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and other bioactive compounds .
Biological Activity
Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including binding affinities, functional assays, and its implications in drug development.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl ester group and a fluorinated phenyl moiety. Its molecular formula is C12H14FNO3, characterized by a white to light yellow crystalline appearance and a melting point of approximately 88-90 °C. The structural modifications contribute to its unique chemical properties, making it suitable for various biological applications.
Research indicates that this compound exhibits significant binding affinity to specific enzymes and receptors. Notably, it has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride transport in epithelial cells. This interaction suggests its potential role in modulating CFTR activity, making it relevant for cystic fibrosis research .
Table 1: Key Biological Activities of this compound
Biological Activity | Target | Mechanism |
---|---|---|
CFTR Modulation | CFTR | Influences chloride transport |
Enzyme Inhibition | Bruton's Tyrosine Kinase | Implicated in cancer and autoimmune disorders |
Anti-inflammatory | NLRP3 Inflammasome | Inhibits IL-1β release in macrophages |
Study on CFTR Modulation
In a study exploring the effects of this compound on CFTR, researchers found that the compound significantly enhanced chloride ion transport in human airway epithelial cells. This effect was attributed to its ability to stabilize the CFTR protein conformation, thereby improving its function.
Inhibition of Bruton's Tyrosine Kinase
Another significant area of research involves the inhibition of Bruton's tyrosine kinase (BTK), a critical player in B-cell receptor signaling pathways associated with various malignancies. This compound demonstrated potent inhibitory effects on BTK activity in vitro, suggesting its potential as a therapeutic agent against certain cancers.
NLRP3 Inflammasome Inhibition
The compound's anti-inflammatory properties were further investigated through its interaction with the NLRP3 inflammasome. Experimental results indicated that it effectively reduced IL-1β release from LPS/ATP-stimulated macrophages by approximately 35%, highlighting its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and carbonyl group modifications. Various derivatives have been synthesized to explore their biological activities further.
Table 2: Derivatives of this compound
Compound Name | Similarity | Unique Features |
---|---|---|
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate | High | Enhanced binding to CFTR |
Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate | Moderate | Dual fluorination enhances enzyme inhibition |
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | High | Potential for broader therapeutic applications |
Properties
IUPAC Name |
tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXQCQSKSYTBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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